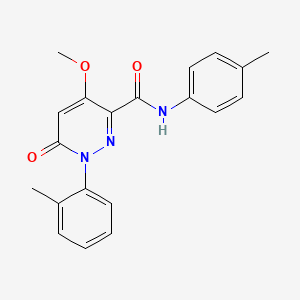
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Structure Analysis : Compounds related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide are synthesized and their structures are studied via X-ray diffraction analysis. These compounds exhibit antimicrobial and antifungal activity, highlighting their potential in medical research for developing new antibacterial agents (Gulea et al., 2019).
Cytotoxicity Studies : The cytotoxic activity of similar compounds against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, is investigated. This demonstrates the compound's potential use in cancer research and therapy development (Hassan et al., 2014).
Inhibitory Activity Research : Novel derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide show inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. This suggests a potential role in developing anticancer therapies (Liu et al., 2020).
Pharmaceutical and Therapeutic Potential
Heterocyclic Compound Synthesis : The synthesis of novel amino acid derivatives from 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide-related compounds and their anti-microbial activities provide insights into pharmaceutical applications (El-Sakka et al., 2014).
Biological Activities of Derivatives : Certain derivatives demonstrate antibacterial and antifungal activities, suggesting potential uses in the development of new antibiotics (Vasu et al., 2005).
Analysis of Crystal Structure and Biological Activity : The crystal structure of related compounds is determined, and their biological activities, such as analgesic and anti-inflammatory properties, are evaluated. This indicates potential applications in developing new pain relief and anti-inflammatory drugs (Ukrainets et al., 2019).
Synthesis of Pyridazinone Derivatives : The synthesis of pyridazinone derivatives related to 4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide provides insights into the development of new medicinal compounds (Soliman & El-Sakka, 2011).
Synthesis of Novel Derivatives for Biological Activities : New derivatives of the compound are synthesized and their biological activities, such as anti-inflammatory and analgesic properties, are assessed. This research aids in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities : Studies on the antimicrobial and antitubercular activities of derivatives highlight the compound's potential in treating infectious diseases (Hirpara et al., 2003).
Synthesis of Heterocyclic Compounds and Biological Evaluation : The synthesis of new heterocyclic compounds from derivatives and their evaluation for biological activities provides further insights into the medicinal applications of these compounds (Soliman et al., 2022).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound and the possible hazards it may pose to health and the environment.
Orientations Futures
This involves potential areas of research involving the compound, like its possible applications or reactions.
Propriétés
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-8-10-15(11-9-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJOACMUGYKDDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(2-methylphenyl)-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408696.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)
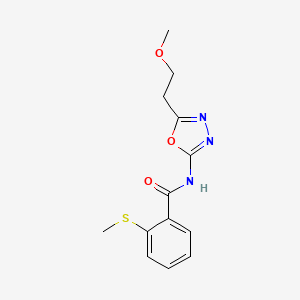
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)
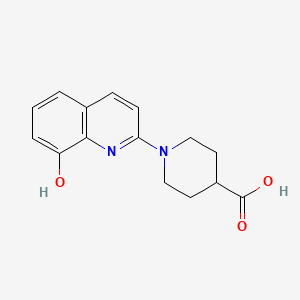
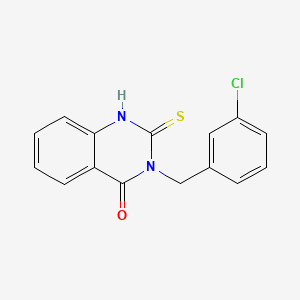
![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)
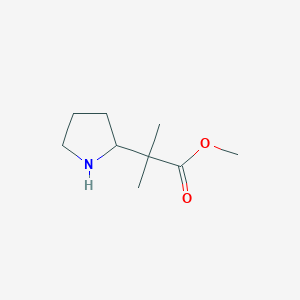
![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)
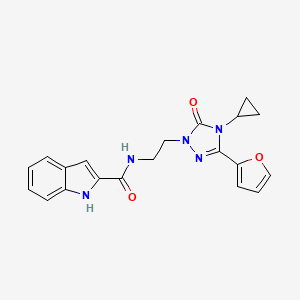
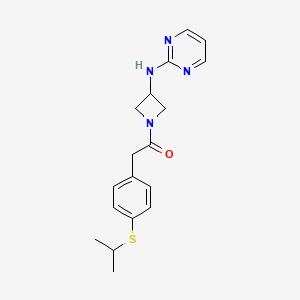
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2408716.png)
![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)